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Glucose phenylosazone - 5934-57-6

Glucose phenylosazone

Catalog Number: EVT-1573901
CAS Number: 5934-57-6
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol
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Product Introduction

Overview

Glucose phenylosazone is a derivative of glucose formed through the reaction of glucose with phenylhydrazine. This compound is significant in organic chemistry, particularly in the identification and differentiation of reducing sugars through the osazone test. The formation of glucose phenylosazone is characterized by its distinctive crystalline structure, which aids in the identification of glucose in various samples.

Source

Glucose phenylosazone is synthesized from glucose, a simple sugar that is a primary energy source for living organisms. The reagent used in its formation, phenylhydrazine, is an organic compound commonly utilized in various chemical reactions, including the identification of carbohydrates.

Classification

Glucose phenylosazone falls under the category of osazones, which are compounds formed when reducing sugars react with phenylhydrazine. Osazones are classified based on their structural characteristics and the specific sugars from which they are derived.

Synthesis Analysis

Methods

The synthesis of glucose phenylosazone involves a multi-step reaction process:

  1. Initial Reaction: Glucose reacts with one equivalent of phenylhydrazine to form a phenylhydrazone.
  2. Further Reaction: The phenylhydrazone then reacts with two additional equivalents of phenylhydrazine, leading to the formation of glucose phenylosazone through condensation and oxidation reactions.

Technical Details

C6H12O6+3C6H5NHNH2C18H21N3O2+3H2OC_6H_{12}O_6+3C_6H_5NHNH_2\rightarrow C_{18}H_{21}N_3O_2+3H_2O

This reaction illustrates how three molecules of phenylhydrazine interact with one molecule of glucose to produce glucose phenylosazone along with water as a byproduct .

Molecular Structure Analysis

Structure

The molecular structure of glucose phenylosazone features a complex arrangement where the hydrazone functional groups are integrated into the sugar framework. The compound exhibits a characteristic 'broom'-like crystalline structure that is visually distinctive under microscopic examination.

Data

  • Molecular Formula: C₁₈H₂₁N₃O₂
  • Molecular Weight: Approximately 309.38 g/mol
  • Melting Point: The melting point of glucose phenylosazone typically ranges between 205°C to 209°C .
Chemical Reactions Analysis

Reactions

The formation of glucose phenylosazone is primarily characterized by its reaction with reducing sugars. In addition to glucose, other sugars such as fructose and galactose can also form their respective osazones under similar conditions.

Technical Details

The osazone test utilizes the unique properties of glucose phenylosazone to differentiate between various reducing sugars based on the shape and time of crystal formation:

CarbohydrateTime of Formation (min)Crystalline Structure
Fructose2Needle shape
Glucose5Needle shape
Galactose20Thorny ball shape
Maltose30-45Sunflower/star shape
Lactose30-45Cotton ball/powder puff shape

This table illustrates how different sugars yield distinct crystalline forms, which can be observed microscopically .

Mechanism of Action

Process

The mechanism behind the formation of glucose phenylosazone involves several steps:

  1. Formation of Phenylhydrazone: The carbonyl group in glucose reacts with phenylhydrazine, forming a stable intermediate.
  2. Condensation and Oxidation: Subsequent reactions lead to further condensation and oxidation processes that yield the final osazone product.
  3. Crystallization: Upon cooling, the product crystallizes into distinctive structures that can be analyzed for identification purposes.

Data

The reaction mechanism highlights the role of free carbonyl groups in sugars, which are essential for osazone formation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glucose phenylosazone forms bright yellow crystals with a distinctive morphology.
  • Solubility: It is generally soluble in water and alcohol but less soluble in non-polar solvents.

Chemical Properties

  • Reactivity: Glucose phenylosazone is stable under normal conditions but may decompose upon prolonged heating or exposure to strong acids or bases.
  • Identification: The presence of this compound can be confirmed through its melting point and characteristic crystal shape .
Applications

Glucose phenylosazone has several scientific applications:

  • Sugar Identification: It serves as a crucial tool in laboratory settings for identifying reducing sugars through the osazone test.
  • Clinical Diagnostics: The osazone test can differentiate between various sugars present in biological samples, aiding in clinical diagnostics related to metabolic disorders.
  • Research Applications: It is utilized in organic chemistry research for studying carbohydrate chemistry and developing new analytical techniques .
Introduction to Glucose Phenylosazone

Definition and Chemical Identity of Glucose Phenylosazone

Glucose phenylosazone (C₁₈H₂₂N₄O₄) is a crystalline derivative formed through the reaction of D-glucose with excess phenylhydrazine. This yellow crystalline compound has a molecular weight of 358.39 g/mol and a characteristic melting point of 205–209°C [5] [9]. Its chemical structure features two phenylhydrazone moieties attached at C-1 and C-2 of the glucose skeleton, with elimination of the original hydroxyl group at C-2. The formation reaction involves a multistep mechanism:

  • Initial condensation: Glucose reacts with phenylhydrazine to form glucose phenylhydrazone.
  • Oxidation and rearrangement: The adjacent carbon (C-2) is oxidized to a carbonyl group via an Amadori rearrangement.
  • Second condensation: The newly formed carbonyl reacts with another phenylhydrazine molecule [9].

The overall stoichiometry is:$$\ce{C6H12O6 + 3PhNHNH2 -> C18H22N4O4 + 2H2O + NH3 + PhNH2}$$

Structurally, glucose phenylosazone belongs to the osazone class, characterized by N–N-linked diphenylhydrazone groups. This configuration eliminates stereochemical differences at C-2, making it identical to osazones derived from D-mannose and D-fructose [4] [9].

Table 1: Key Identifiers of Glucose Phenylosazone

PropertyValue/Descriptor
Molecular FormulaC₁₈H₂₂N₄O₄
IUPAC Name(D-Glucose) phenylosazone
Melting Point205–209°C
Crystal SystemMonoclinic
Characteristic AppearanceYellow "broomstick" needles

Historical Significance in Carbohydrate Chemistry

The discovery of glucose phenylosazone is inextricably linked to Emil Fischer, who pioneered osazone chemistry in the late 19th century. In 1894, Fischer observed that D-glucose, D-mannose, and D-fructose all yielded the identical osazone crystal [6]. This critical insight demonstrated that these sugars share identical configurations at C-3, C-4, and C-5, differing only at C-1 and C-2—positions modified during osazone formation. Fischer leveraged this phenomenon to elucidate the stereochemical relationships among monosaccharides, ultimately determining glucose’s structure in 1891 [6] [8].

For this foundational work, Fischer received the 1902 Nobel Prize in Chemistry, cited for "his work on sugar and purine syntheses" [8]. The osazone reaction became instrumental in his proof of glucose’s configuration:

  • Glucose and mannose (epimers at C-2) form the same osazone due to C-2’s stereochemical erasure.
  • Fructose (a ketohexose) forms an identical osazone because phenylhydrazine reduces C-1 while oxidizing C-2 [6] [9].

This reaction provided the first chemical evidence for the structural kinship of aldoses and ketoses, cementing its status as a landmark in carbohydrate chemistry.

Table 2: Sugars Yielding Identical Glucosazone Crystals

SugarTypeStructural Relationship to Glucose
D-GlucoseAldohexoseParent compound
D-MannoseAldohexoseEpimer at C-2
D-FructoseKetohexoseIsomerized at C-1/C-2

Role in Classical Organic Qualitative Analysis

Glucose phenylosazone served as a cornerstone of classical carbohydrate identification due to its distinctive crystalline morphology and formation kinetics. In traditional qualitative analysis, reducing sugars were differentiated by:

Crystal Morphology and Timing

  • Glucosazone crystals form yellow "broomstick" or needle-shaped aggregates within 4–5 minutes of heating with phenylhydrazine acetate buffer [2] [4].
  • Contrasting forms include:
  • Galactose: Rhombic plates (melting point: 193°C)
  • Lactose: "Powder puff" spheres
  • Maltose: Petal-like clusters [4] [7].

Modern Green Chemistry Adaptations

Traditional osazone tests required 30-minute boiling, risking sugar decomposition. Microwave-assisted synthesis (500 W, 70°C) now accelerates this to 5–8 minutes, enhancing energy efficiency and crystal purity [2]:

1. **Reducing sugars**: Glucose + PhNHNH₂ + NaOAc → Microwave (5 min) → Crystals  2. **Non-reducing sugars**: Hydrolysis (microwave, 1 min) → Osazone formation (5 min)  

This green approach preserves the test’s educational utility in undergraduate labs while aligning with sustainable practices [2].

Limitations and Specificity

While powerful, osazone tests cannot distinguish glucose, mannose, or fructose, as they produce identical derivatives. Furthermore, non-reducing sugars (e.g., sucrose) require prior hydrolysis [1] [4]. Despite this, the test remains valuable for preliminary sugar classification via crystal morphology and melting points.

Table 3: Osazone Identification in Classical Analysis

SugarOsazone Crystal ShapeFormation TimeMelting Point (°C)
GlucoseBroomstick needles4–5 min205–209
GalactoseRhombic plates15–20 min193
LactosePowder puff spheres30 min200
MaltosePetal clusters30 min206

Properties

CAS Number

5934-57-6

Product Name

Glucose phenylosazone

IUPAC Name

(5E,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15+

InChI Key

BZVNQJMWJJOFFB-QMMISXSQSA-N

SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O

Synonyms

glucose phenylosazone
glucosephenylosazone

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(C(CO)O)O)O

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